N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide
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Description
N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide, also known as TMB-8, is a chemical compound that has been widely studied for its use in scientific research. TMB-8 is a selective inhibitor of the intracellular release of Ca2+ from the endoplasmic reticulum (ER), which is an important cellular signaling pathway. In
Scientific Research Applications
NMR Characterization of Novel Benzimidazole Derivatives
A study by Li Ying-jun explored the synthesis and NMR characterization of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, highlighting the application of these compounds in material science and molecular identification through NMR techniques (Li Ying-jun, 2012).
Antibacterial Applications
Research by S. Chaudhari et al. demonstrated the green synthesis of N-substituted benzimidazoles, showing significant potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antibiotics (Chaudhari et al., 2020).
Anti-inflammatory and Antimicrobial Activities
A study conducted by R. Bhor and K. Sable focused on the synthesis and characterization of benzimidazole derivatives, evaluating their anti-inflammatory activity, which suggests their utility in developing anti-inflammatory medications (Bhor & Sable, 2022).
Antifungal and Antimicrobial Effects
Poonam Devi, M. Shahnaz, and D. Prasad synthesized 2-mercaptobenzimidazole derivatives, which showed excellent activity against a variety of microorganisms, underlining the potential of benzimidazole compounds in treating infections (Devi, Shahnaz, & Prasad, 2022).
Properties
IUPAC Name |
N-[2-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-14-12-15(2)17(4)19(16(14)3)13-25-21-9-7-6-8-20(21)24-22(25)10-11-23-18(5)26/h6-9,12H,10-11,13H2,1-5H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTNSZZVEMBAAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2CCNC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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